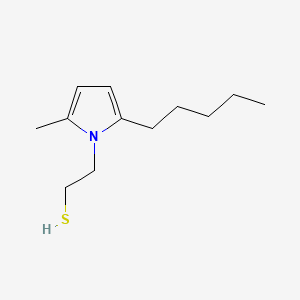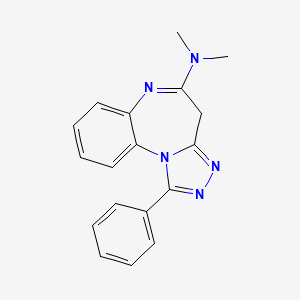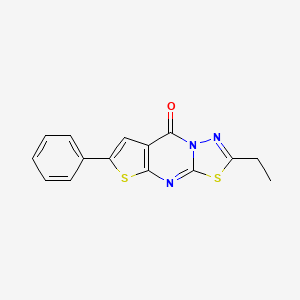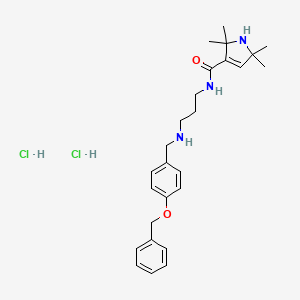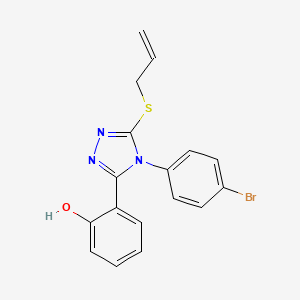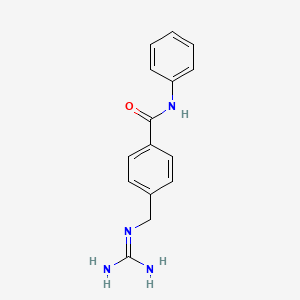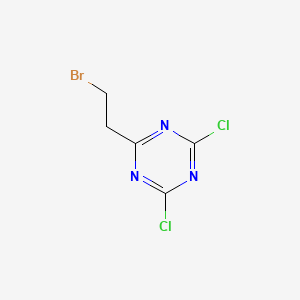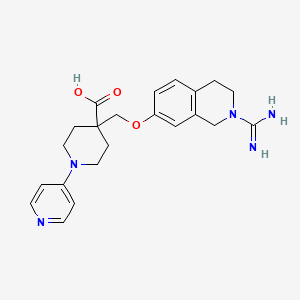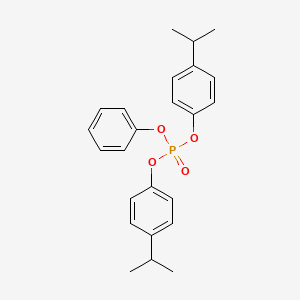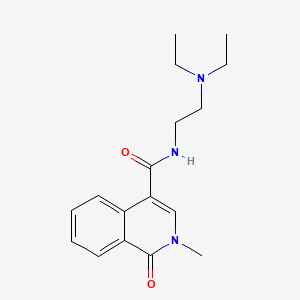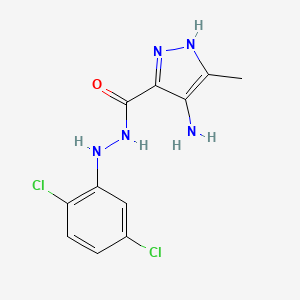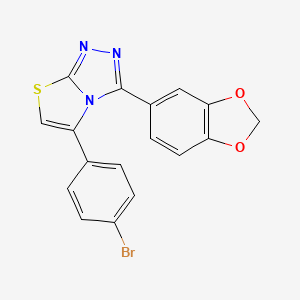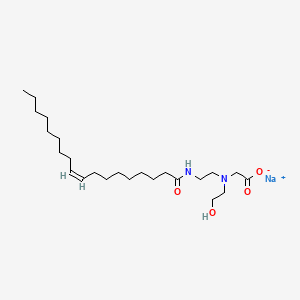
Sodium oleoamphoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oleoamphoacetate is a versatile surfactant widely used in personal care products. It is known for its ability to reduce surface tension, making it an effective cleansing and foaming agent. This compound is particularly valued in the cosmetics industry for its mildness and compatibility with various skin types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oleoamphoacetate is typically synthesized through the reaction of oleic acid with sodium hydroxide, followed by the introduction of an amine group and subsequent acetylation. The process involves several steps:
Saponification: Oleic acid reacts with sodium hydroxide to form sodium oleate.
Amidation: Sodium oleate is then reacted with an amine, such as glycine, to form an amide.
Acetylation: The amide is acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium oleoamphoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varied applications.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols .
Scientific Research Applications
Sodium oleoamphoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a mild detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and foaming properties
Mechanism of Action
The primary mechanism of action of sodium oleoamphoacetate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. On a molecular level, it interacts with lipid bilayers, disrupting their structure and facilitating the removal of oils and debris .
Comparison with Similar Compounds
- Sodium cocoamphoacetate
- Disodium cocoamphodiacetate
- Cocamidopropyl betaine
Comparison: Sodium oleoamphoacetate is unique in its balance of mildness and effectiveness. While sodium cocoamphoacetate and disodium cocoamphodiacetate are also mild surfactants, they may not offer the same level of foaming and cleansing efficiency. Cocamidopropyl betaine is another mild surfactant but can sometimes cause skin irritation in sensitive individuals .
Properties
CAS No. |
93919-85-8 |
|---|---|
Molecular Formula |
C24H45N2NaO4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-; |
InChI Key |
IPYKAMBNXWKFTC-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


